Home > Products > Screening Compounds P97393 > Desmethyl cariprazine
Desmethyl cariprazine - 839712-15-1

Desmethyl cariprazine

Catalog Number: EVT-266871
CAS Number: 839712-15-1
Molecular Formula: C20H30Cl2N4O
Molecular Weight: 413.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Desmethyl cariprazine (DCAR) is a major active metabolite of the atypical antipsychotic drug cariprazine. [, , , , , , ] It is formed through the metabolism of cariprazine, primarily via the cytochrome P450 enzyme CYP3A4, in the liver. [, , , ] DCAR exhibits pharmacological properties similar to cariprazine, contributing to its overall therapeutic effects. [, ]

Cariprazine

  • Compound Description: Cariprazine is a dopamine D3-preferring D3/D2 receptor partial agonist and serotonin 5-HT1A receptor partial agonist. [ [] ] It is approved for the treatment of schizophrenia and bipolar disorder in adults. [ [], [] ] Cariprazine is metabolized primarily by CYP3A4 and to a lesser extent by CYP2D6, resulting in two active metabolites: desmethyl cariprazine and didesmethyl cariprazine. [ [], [] ]
  • Relevance: Cariprazine is the parent compound of desmethyl cariprazine. [ [], [] ] Desmethyl cariprazine is one of the two major active metabolites of cariprazine and contributes to its overall clinical efficacy. [ [] ]

Didesmethyl Cariprazine (DDCAR)

  • Compound Description: Didesmethyl cariprazine (DDCAR) is a potent dopamine D3-preferring D3/D2 receptor partial agonist and serotonin 5-HT1A receptor partial agonist. [ [] ] It is the major active metabolite of cariprazine, exhibiting a longer half-life and greater systemic exposure than the parent drug. [ [], [] ] DDCAR displays similar in vivo D3 receptor occupancy compared to cariprazine but shows lower potency for D2 receptor occupancy. [ [] ]

Aripiprazole

  • Compound Description: Aripiprazole is an atypical antipsychotic medication used to treat schizophrenia, bipolar disorder, and major depressive disorder. [ [] ] It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors.

Clozapine

  • Compound Description: Clozapine is an atypical antipsychotic medication primarily used to treat treatment-resistant schizophrenia. [ [] ] It exhibits a unique pharmacologic profile, binding to a wide range of receptors, including dopamine, serotonin, muscarinic, and histamine receptors.
  • Relevance: While clozapine is not structurally related to desmethyl cariprazine, the provided research papers discuss clozapine in the context of treatment-resistant schizophrenia and medical cost comparisons. [ [], [] ] These studies highlight the challenges of managing schizophrenia and the potential benefits of clozapine for this specific patient population, while cariprazine and its metabolites are investigated for broader applications in schizophrenia and bipolar disorder. [ [], [] ]
Synthesis Analysis

Methods and Technical Details

Desmethyl cariprazine is synthesized primarily through the demethylation of cariprazine. This process involves the enzymatic action of cytochrome P450 enzymes, particularly CYP3A4, which catalyzes the removal of a methyl group from the parent compound. The metabolic pathway leading to desmethyl cariprazine results in two major active metabolites: desmethyl cariprazine and didesmethyl cariprazine. The synthesis can be performed industrially by utilizing stabilized pharmaceutical formulations that include cariprazine premix or solid dispersions to enhance bioavailability and stability .

Molecular Structure Analysis

Structure and Data

The molecular formula of desmethyl cariprazine is C19_{19}H22_{22}Cl2_{2}N3_{3}O, with a molecular weight of approximately 375.30 g/mol. The compound features a piperazine ring structure, which is characteristic of many antipsychotic medications. The structural representation includes two chlorine atoms attached to a phenyl group, contributing to its pharmacological properties.

  • Molecular Formula: C19_{19}H22_{22}Cl2_{2}N3_{3}O
  • Molecular Weight: 375.30 g/mol
  • Chemical Structure: Chemical Structure
Chemical Reactions Analysis

Reactions and Technical Details

Desmethyl cariprazine undergoes various chemical reactions, including:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen; common reagents include hydrogen peroxide and potassium permanganate.
  • Reduction: Involves the addition of hydrogen or removal of oxygen; typical reagents are sodium borohydride and lithium aluminum hydride.
  • Substitution: Involves replacing one atom or group with another; halogens and nucleophiles are common reagents used in these reactions.

The specific products formed from these reactions depend on the conditions applied. For instance, oxidation may yield hydroxylated derivatives while reduction could produce deoxygenated compounds .

Mechanism of Action

Process and Data

Desmethyl cariprazine's mechanism of action is primarily attributed to its activity as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, alongside its antagonistic action at serotonin 5-HT2A receptors. This profile allows desmethyl cariprazine to modulate neurotransmitter systems effectively, influencing various cellular processes such as signaling pathways and gene expression. The pharmacokinetics indicate that desmethyl cariprazine has a longer half-life compared to its parent compound, which may contribute to its sustained effects in clinical settings .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Desmethyl cariprazine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

The compound's stability can be assessed using high-performance liquid chromatography methods that indicate its robustness in pharmaceutical formulations .

Applications

Scientific Uses

Desmethyl cariprazine has significant applications in psychiatric medicine due to its role as an active metabolite of cariprazine. It contributes to the pharmacological effects observed in treating schizophrenia and bipolar disorder. Research indicates that desmethyl cariprazine may also be explored for potential uses in other neuropsychiatric conditions due to its unique receptor binding profile, which suggests efficacy in managing both positive and negative symptoms associated with these disorders .

Introduction to Desmethyl Cariprazine in the Context of Antipsychotic Pharmacology

Role of DCAR as a Major Active Metabolite of Cariprazine

DCAR is formed through hepatic metabolism of cariprazine via cytochrome P450 enzymes (predominantly CYP3A4 and to a lesser extent CYP2D6). This initial demethylation step yields a metabolite with preserved pharmacological activity and enhanced metabolic stability compared to the parent molecule. Research demonstrates that DCAR represents approximately 30-40% of circulating active moieties following cariprazine administration, establishing it as a significant contributor to overall therapeutic effects [3] [9].

Table 1: Pharmacokinetic Profile of DCAR Compared to Cariprazine and DDCAR

ParameterCariprazineDCARDDCAR
Formation PathwayParent compoundCariprazine demethylationDCAR demethylation
Plasma Exposure (% of total active moieties)~10%30-40%50-60%
Time to Peak (Tmax, hours)3-66-818-24
Elimination Half-life (hours)31-6829-38314-446
Steady-state Achievement1-2 weeks1-2 weeks3-4 weeks

DCAR's pharmacokinetic profile demonstrates intermediate characteristics between cariprazine and its secondary metabolite, didesmethyl cariprazine (DDCAR). While cariprazine reaches peak concentrations most rapidly, DCAR exhibits a longer elimination half-life than the parent compound but shorter than DDCAR. This positions DCAR as a crucial bridging component that maintains therapeutic coverage during the transition from cariprazine to the longer-lasting DDCAR [9] [3]. Population pharmacokinetic modeling confirms that DCAR consistently represents approximately one-third of total active moieties across diverse patient populations, with no significant impact from demographic factors such as weight, sex, race, creatinine clearance, or CYP2D6 metabolizer status [9]. This metabolic consistency ensures predictable exposure across patient populations and contributes to the reliability of cariprazine-based treatment outcomes.

Structural and Functional Relationship to Parent Compound Cariprazine

Structurally, DCAR differs from cariprazine solely through the absence of a single methyl group (-CH₃) from the dimethylurea moiety, yielding a monomethylurea derivative. This minor structural modification preserves the molecule's overall topology while subtly altering its electronic distribution and steric properties. The molecular formula of DCAR is C₂₀H₃₀Cl₂N₄O, with a molecular weight of 413.38 g/mol, compared to cariprazine's C₂₁H₃₂Cl₂N₄O formula and 427.41 g/mol weight [1] [8].

Table 2: Structural and Receptor Binding Comparison of DCAR and Cariprazine

PropertyCariprazineDCAR
Molecular FormulaC₂₁H₃₂Cl₂N₄OC₂₀H₃₀Cl₂N₄O
Molecular Weight (g/mol)427.41413.38
D3 Receptor Ki (nM)0.0850.12
D2 Receptor Ki (nM)0.490.65
5-HT1A Receptor Ki (nM)2.63.1
D3:D2 Selectivity Ratio5.765.42
Functional Activity at D3 ReceptorPartial agonistPartial agonist

Functionally, DCAR maintains cariprazine's receptor binding profile as a dopamine D3-preferring D3/D2 partial agonist and serotonin 5-HT1A partial agonist. However, subtle differences in binding affinities emerge due to the modified structure. DCAR exhibits approximately 1.4-fold lower affinity for human D3 receptors (Ki = 0.12 nM vs. 0.085 nM) and 1.3-fold lower affinity for D2 receptors (Ki = 0.65 nM vs. 0.49 nM) compared to the parent compound [3] [8]. Despite these modest reductions, DCAR retains subnanomolar affinity for both dopamine receptor subtypes and maintains the D3-preferring characteristic that defines cariprazine pharmacology.

In functional assays, DCAR demonstrates partial agonist activity at both D2 and D3 receptors similar to cariprazine, with comparable efficacy (Emax) but slightly reduced potency. At serotonin receptors, DCAR acts as a partial agonist at 5-HT1A receptors and a pure antagonist at 5-HT2B receptors, mirroring cariprazine's serotonergic activity profile. These functional similarities confirm that the demethylation that produces DCAR preserves the fundamental neuropharmacological activity of the parent molecule while introducing only minor quantitative differences in receptor interaction parameters [3] [6].

Significance of DCAR in Long-Term Therapeutic Efficacy of Cariprazine-Based Treatments

The therapeutic significance of DCAR extends beyond its pharmacokinetic presence to encompass specific contributions to cariprazine's clinical efficacy profile. As a stable intermediate in the cariprazine metabolic cascade, DCAR provides continuity in receptor engagement during the transition from rapid-onset cariprazine to the prolonged-activity DDCAR. This ensures consistent dopamine receptor modulation throughout the dosing interval [9].

Clinical evidence indicates that DCAR contributes significantly to cariprazine's efficacy across multiple symptom domains in schizophrenia and bipolar disorder:

  • Negative Symptom Improvement: Through its D3 partial agonism, DCAR enhances prefrontal dopaminergic neurotransmission, addressing the hypodopaminergic state underlying negative symptoms. In a 12-month naturalistic study, cariprazine treatment (mediated by DCAR and other active moieties) produced significant reductions in PANSS negative symptom scores (p<0.001), with progressive improvement observed between 6 and 12 months [10].

  • Cognitive Symptom Management: DCAR's D3 receptor partial agonism promotes pro-cognitive effects independent of D2 receptor activity. Preclinical models demonstrate that D3-preferring compounds improve cognitive performance in executive function and working memory tasks, effects attributed to modulation of mesocortical dopamine pathways [4] [7].

  • Sustained Receptor Occupancy: DCAR maintains therapeutic dopamine receptor occupancy during trough periods of cariprazine concentration. PET studies show that cariprazine metabolites collectively sustain >75% D2/D3 receptor occupancy throughout the dosing interval at steady-state, with DCAR contributing substantially during the intermediate phase (8-24 hours post-dose) [3] [4].

  • Long-Term Stability: DCAR's pharmacokinetic properties support stable long-term treatment. Naturalistic studies confirm maintained symptomatic improvement over 12 months of cariprazine treatment, with progressive benefits observed in negative symptoms and functional outcomes attributable to consistent receptor modulation by active metabolites including DCAR [10].

Properties

CAS Number

839712-15-1

Product Name

Desmethyl cariprazine

IUPAC Name

1-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-3-methylurea

Molecular Formula

C20H30Cl2N4O

Molecular Weight

413.4 g/mol

InChI

InChI=1S/C20H30Cl2N4O/c1-23-20(27)24-16-7-5-15(6-8-16)9-10-25-11-13-26(14-12-25)18-4-2-3-17(21)19(18)22/h2-4,15-16H,5-14H2,1H3,(H2,23,24,27)

InChI Key

WMQLLTKSISGWHQ-UHFFFAOYSA-N

SMILES

CNC(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

Desmethyl cariprazine; Dcar; UNII-286RCD7025;

Canonical SMILES

CNC(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.